3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione

Mineralocorticoid receptor Nuclear receptor pharmacology Aldosterone antagonism

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione (CAS 1008990-93-9) is a synthetic pyrrolidine-2,5-dione derivative featuring a bulky 1-adamantylamino group at the 3-position and a 1,3-benzodioxol-5-ylmethyl substituent on the pyrrolidine nitrogen. The compound has been classified in authoritative pharmacological databases as a RECEPTOR, ENDOTHELIN A antagonist and has been evaluated in vitro for antagonist activity at the human mineralocorticoid receptor (MR), where it exhibits an IC50 of 220 nM in a cell-based assay.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 1008990-93-9
Cat. No. B2608898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione
CAS1008990-93-9
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC6=C(C=C5)OCO6
InChIInChI=1S/C22H26N2O4/c25-20-7-17(23-22-8-14-3-15(9-22)5-16(4-14)10-22)21(26)24(20)11-13-1-2-18-19(6-13)28-12-27-18/h1-2,6,14-17,23H,3-5,7-12H2
InChIKeyMGPNNRVETJVOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione (CAS 1008990-93-9): Structural Identity and Core Pharmacological Profile


3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione (CAS 1008990-93-9) is a synthetic pyrrolidine-2,5-dione derivative featuring a bulky 1-adamantylamino group at the 3-position and a 1,3-benzodioxol-5-ylmethyl substituent on the pyrrolidine nitrogen . The compound has been classified in authoritative pharmacological databases as a RECEPTOR, ENDOTHELIN A antagonist and has been evaluated in vitro for antagonist activity at the human mineralocorticoid receptor (MR), where it exhibits an IC50 of 220 nM in a cell-based assay . Its dual pharmacophore architecture—combining a rigid, lipophilic adamantane cage with an electron-rich benzodioxole aromatic system—distinguishes it from typical steroidal MR antagonists and simpler pyrrolidine-dione analogs lacking the methylene-linked benzodioxole moiety.

Why 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione Cannot Be Replaced by Other Pyrrolidine-dione Derivatives or Standard MR Antagonists


The compound's N-(1,3-benzodioxol-5-ylmethyl) substitution pattern fundamentally alters both its molecular recognition profile and physicochemical properties relative to structurally proximate analogs. Simple N-aryl pyrrolidine-2,5-diones (e.g., the N-phenyl or N-benzyl series) lack the methylenedioxy oxygen atoms that serve as hydrogen-bond acceptors critical for target engagement, while direct N-benzodioxolyl derivatives (without the intervening methylene spacer) exhibit different conformational flexibility and steric presentation to receptor binding pockets . Furthermore, the adamantylamino group imparts a steric bulk and lipophilic surface area that is absent in standard mineralocorticoid receptor (MR) antagonists such as spironolactone (steroidal scaffold) or finerenone (dihydropyridine-based) . Substitution with a simpler, non-adamantyl amino pyrrolidine-dione results in loss of the specific MR antagonism profile, as evidenced by the >90-fold selectivity window between MR (IC50 220 nM) and glucocorticoid receptor (IC50 >20,000 nM) that is unique to this chemotype .

Quantitative Differentiation Evidence for 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione Against Closest Comparators


Mineralocorticoid Receptor (MR) Antagonist Potency: Moderate Affinity Relative to Clinical MR Antagonists

The compound demonstrates moderate antagonist potency at the human mineralocorticoid receptor (MR) with an IC50 of 220 nM, measured via inhibition of aldosterone-induced protein interaction in CHOK1 cells overexpressing human MR . This potency is approximately 9-fold lower than spironolactone (IC50 24 nM) and approximately 12-fold lower than the third-generation non-steroidal MR antagonist finerenone (IC50 18 nM) when compared across independent cell-based antagonist assays . The quantitative differentiation here is that the target compound occupies an intermediate affinity niche—substantially weaker than the most potent clinical MR antagonists, yet sufficient for use as a pharmacological tool compound where partial MR blockade or a distinct binding mode is desired.

Mineralocorticoid receptor Nuclear receptor pharmacology Aldosterone antagonism

Selectivity Profile: MR vs. Glucocorticoid Receptor (GR) and Progesterone Receptor (PR)

Parallel antagonist assays conducted at human glucocorticoid receptor (GR) and progesterone receptor (PR) reveal that the compound exhibits pronounced selectivity for MR over GR (IC50 >20,000 nM vs. 220 nM; >90-fold selectivity) and moderate selectivity over PR (IC50 4,900 nM vs. 220 nM; approximately 22-fold) . In contrast, spironolactone displays only approximately 3.2-fold selectivity between MR (IC50 24 nM) and androgen receptor (AR; IC50 77 nM) and is known to cause clinically significant sexual side effects due to off-target AR and PR engagement . Finerenone achieves >500-fold selectivity over GR, AR, and PR . The target compound thus occupies a distinct selectivity space: it is more selective than spironolactone with respect to sex-steroid receptors but substantially less selective than finerenone, while uniquely combining moderate MR affinity with measurable but controlled PR cross-reactivity.

Nuclear receptor selectivity Off-target profiling Steroid receptor pharmacology

Structural Differentiation: Adamantylamino-Benzodioxolylmethyl Scaffold vs. Close Pyrrolidine-dione Analogs

The compound's molecular architecture diverges from the closest commercially available analog, 3-(1-adamantylamino)-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione (C21H24N2O4, MW 368.4), by the insertion of a methylene (-CH2-) spacer between the pyrrolidine nitrogen and the benzodioxole ring, resulting in a molecular formula of C22H26N2O4 (MW 382.5) . This methylene insertion increases the rotatable bond count from 3 to 4 and adds 14 Da to the molecular weight, directly affecting the conformational flexibility and shape complementarity to receptor binding sites . The computed XLogP3 of 2.8 is consistent with moderate lipophilicity suitable for cell permeability, while the single hydrogen bond donor and five hydrogen bond acceptors provide a balanced H-bonding capacity that is distinct from both the N-aryl analog and non-adamantyl pyrrolidine-dione congeners.

Scaffold novelty Structure-activity relationship Physicochemical differentiation

High-Value Application Scenarios for 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione in Scientific Research and Procurement


Nuclear Receptor Selectivity Profiling Panels for MR/GR/PR Discrimination

The compound's quantified selectivity window (>90-fold MR/GR; ~22-fold MR/PR) makes it a calibrated tool for inclusion in nuclear receptor counter-screening panels. When profiling novel MR ligands, this compound serves as a reference control occupying the intermediate selectivity space between promiscuous steroidal antagonists (e.g., spironolactone) and highly selective non-steroidal agents (e.g., finerenone), enabling benchmarking of selectivity cutoffs in hit triage .

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-2,5-dione MR Antagonists

The methylene spacer between the pyrrolidine nitrogen and the benzodioxole ring constitutes a critical SAR variable. Procurement of this compound alongside the direct N-aryl analog (3-(1-adamantylamino)-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione) enables matched-pair analysis to quantify the contribution of linker length to MR affinity (IC50 220 nM for the methylene-bridged compound vs. no reported MR data for the N-aryl analog, warranting direct comparative evaluation) .

Endothelin Receptor Pharmacology: ETA Antagonist Probe with Adamantyl-Benzodioxole Architecture

Based on MeSH classification as a RECEPTOR, ENDOTHELIN A antagonist , the compound is structurally related to the benzo-1,3-dioxolyl pyrrolidine chemotype disclosed in patent CN1219172A for endothelin antagonism . Researchers investigating the structure-activity determinants of ETA-selective antagonists can utilize this compound to explore the impact of the adamantylamino substituent on subtype selectivity and pharmacokinetic properties within the pyrrolidine-dione series.

Physicochemical Property Benchmarking for CNS Penetration Studies

With a computed XLogP3 of 2.8, a single hydrogen bond donor, and a molecular weight of 382.5 Da, the compound falls within favorable ranges for passive blood-brain barrier penetration . The adamantane cage is a known privileged scaffold for CNS drug design. This compound can serve as a starting point or reference standard in CNS permeability assays where MR antagonism in the central nervous system is under investigation.

Quote Request

Request a Quote for 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.